2,590-Fold Selectivity for Plasmodium falciparum MIF over Human MIF: Direct Orthologue Comparison
In a direct biochemical comparison performed under identical assay conditions and curated in BindingDB/ChEMBL, CAS 1286702-37-1 inhibited recombinant PfMIF tautomerase with a Ki of 39 nM, whereas its affinity for the human MIF orthologue was negligible (Ki = 101,000 nM) [1]. This corresponds to a selectivity ratio of approximately 2,590-fold for the parasite enzyme over the human counterpart—a property not documented for the majority of close N-aryl acetamide analogs in the same database [2].
| Evidence Dimension | Inhibition constant (Ki) for MIF tautomerase activity |
|---|---|
| Target Compound Data | Ki = 39 nM (PfMIF) |
| Comparator Or Baseline | Human MIF: Ki = 101,000 nM |
| Quantified Difference | ~2,590-fold selectivity for PfMIF over human MIF |
| Conditions | Inhibition of recombinant PfMIF (expressed in E. coli BL21 DE3) assessed as ketonization of enol form of 4-HPP substrate; human MIF assay run in parallel under identical conditions [1] |
Why This Matters
For procurement decisions in antimalarial drug discovery programs, the 2,590-fold selectivity window is a critical differentiator—analogs lacking this documented orthologue selectivity carry a higher risk of human MIF-mediated off-target effects that would confound in vivo efficacy and safety readouts.
- [1] BindingDB BDBM50399047 (CHEMBL2178856). Ki: 39 nM (PfMIF); Ki: 1.01E+5 nM (human MIF). Curated by ChEMBL. View Source
- [2] PDBsum entry 4P7M. 'We report the crystal structures of two inhibitors of PfMIF with nanomolar Ki's... and provide explanations regarding their selectivity of PfMIF versus human MIF.' View Source
